molecular formula C9H8O5 B12948397 (Z)-2,3,4-Trihydroxycinnamic Acid

(Z)-2,3,4-Trihydroxycinnamic Acid

Cat. No.: B12948397
M. Wt: 196.16 g/mol
InChI Key: RHGWNBSOWGUGPA-RQOWECAXSA-N
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Description

(Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid is an organic compound characterized by the presence of three hydroxyl groups attached to a phenyl ring and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid typically involves the condensation of 2,3,4-trihydroxybenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of esters or ethers, depending on the substituent.

Scientific Research Applications

Chemistry

(Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with specific properties.

Biology

In biological research, this compound is studied for its antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, making it a potential candidate for therapeutic applications.

Medicine

The antioxidant properties of (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid make it a promising compound for the development of drugs aimed at treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Industry

In the industrial sector, (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid is used in the formulation of cosmetics and skincare products due to its antioxidant properties. It can help in preventing skin aging and damage caused by environmental factors.

Mechanism of Action

The mechanism of action of (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid involves its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. This process prevents the radicals from causing cellular damage. The compound can also chelate metal ions, reducing their availability to participate in oxidative reactions.

Comparison with Similar Compounds

Similar Compounds

    Caffeic Acid: Similar structure with two hydroxyl groups on the phenyl ring.

    Ferulic Acid: Contains a methoxy group in addition to the hydroxyl groups.

    Gallic Acid: Contains three hydroxyl groups but lacks the acrylic acid moiety.

Uniqueness

(Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid is unique due to the presence of three hydroxyl groups in specific positions on the phenyl ring, combined with an acrylic acid moiety. This structure imparts distinct antioxidant properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

(Z)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12)/b4-2-

InChI Key

RHGWNBSOWGUGPA-RQOWECAXSA-N

Isomeric SMILES

C1=CC(=C(C(=C1/C=C\C(=O)O)O)O)O

Canonical SMILES

C1=CC(=C(C(=C1C=CC(=O)O)O)O)O

Origin of Product

United States

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